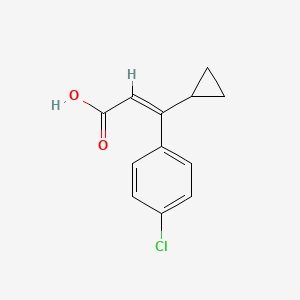
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline) is a hydrochloride salt of a synthetic compound known for its role as a major metabolite of methadone in urine. Methadone is a synthetic opioid used medically as an analgesic and as a maintenance anti-addictive for patients with opioid dependency . The empirical formula of EMDP HCl is C19H21N · HCl, and it has a molecular weight of 299.84 .
Preparation Methods
The synthesis of EMDP HCl involves several steps, starting with the preparation of the pyrroline ring. The synthetic route typically includes the following steps:
Formation of the Pyrroline Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrroline ring.
Introduction of Substituents: Ethyl and methyl groups are introduced at the 2 and 5 positions, respectively, through alkylation reactions.
Addition of Phenyl Groups: Phenyl groups are added to the 3 and 3 positions through Friedel-Crafts alkylation.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
EMDP HCl undergoes various chemical reactions, including:
Oxidation: EMDP HCl can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: EMDP HCl can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Hydrolysis: Hydrolysis of EMDP HCl in the presence of water or aqueous acid/base can lead to the breakdown of the compound into its constituent parts
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EMDP HCl has several scientific research applications, including:
Forensic Analysis: Employed in urine drug testing applications to detect methadone metabolites.
Pharmaceutical Research: Studied for its potential effects and interactions with other drugs, contributing to the understanding of methadone metabolism and its implications in opioid dependency treatment.
Mechanism of Action
The mechanism of action of EMDP HCl involves its role as a metabolite of methadone. Methadone exerts its effects by binding to opioid receptors in the brain, mimicking the action of endogenous opioids. EMDP HCl, as a metabolite, is involved in the metabolic pathway of methadone, contributing to its overall pharmacokinetic and pharmacodynamic profile . The molecular targets include mu-opioid receptors, and the pathways involved are related to opioid receptor signaling and metabolism.
Comparison with Similar Compounds
EMDP HCl can be compared with other similar compounds such as:
EDDP (2-Ethyl-1,5-dimethyl-3,3-diphenylpyrroline): Another major metabolite of methadone, differing in the position of the methyl group.
Methadone: The parent compound, a synthetic opioid used for pain management and opioid dependency treatment.
Norbuprenorphine: A metabolite of buprenorphine, another opioid used in dependency treatment.
The uniqueness of EMDP HCl lies in its specific structure and role as a methadone metabolite, providing insights into methadone’s metabolic pathways and its implications in clinical and forensic settings.
Properties
CAS No. |
102177-19-5 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
0 |
Synonyms |
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B1180723.png)
